2-[4-(4-acetylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Description
2-[4-(4-acetylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays an important role in the production of prostaglandins, a type of lipid that is involved in the regulation of inflammation and pain.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study investigated the metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) in human and rat liver microsomes, revealing insights into their metabolic pathways and potential implications for understanding the metabolic behavior of structurally related compounds (Coleman et al., 2000).
Structural Study on Co-crystals and Salts
Another research focused on the structural study of co-crystals and salts of quinoline derivatives with an amide bond, providing valuable information on molecular interactions and crystal engineering for compounds with amide functionalities (Karmakar et al., 2009).
Tubulin Polymerization Inhibitors
Research on 2-N-aryl-substituted benzenesulfonamidoacetamides discovered novel compounds with potent antimitotic activity, highlighting the therapeutic potential of compounds with similar structural features in cancer treatment (Liu et al., 2012).
Synthesis and Evaluation of Anticholinesterase and Antioxidant Activities
A study synthesized and evaluated N-substituted sulfanilamide derivatives for their anticholinesterase and antioxidant activities, showcasing the broad application scope of sulfonamide and acetamide derivatives in medicinal chemistry and drug design (Mphahlele et al., 2021).
properties
IUPAC Name |
2-[4-[(4-acetylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14(22)16-5-9-18(10-6-16)27(24,25)21-17-7-3-15(4-8-17)13-19(23)20-11-12-26-2/h3-10,21H,11-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSXOULZDUIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-acetylphenylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide |
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